Glycidyl Linoleate

Overview

Description

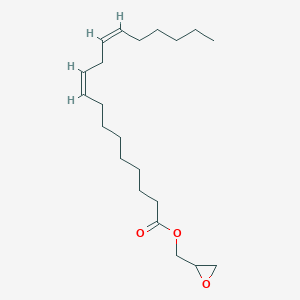

Glycidyl linoleate (C18:2-GE) is a glycidyl ester derived from linoleic acid (C18:2), a polyunsaturated fatty acid. It is commonly formed during high-temperature processing of vegetable oils, particularly in refined oils and thermally treated foods. Structurally, it consists of a glycidol group (an epoxide) esterified to the carboxyl group of linoleic acid. Its molecular formula is C21H36O3, with a molecular weight of 336.48 g/mol. Commercial standards of this compound are available at purities ranging from 85% to 98%, depending on the supplier and synthesis method .

Preparation Methods

Catalytic Esterification Methods for Glycidyl Linoleate Synthesis

Composite Catalysis: Tertiary Amine–Quaternary Ammonium Salt Systems

The CN117777060B patent discloses a two-step process utilizing a composite catalyst comprising tertiary amines (e.g., dimethylethanolamine) and quaternary ammonium salts (e.g., tetrabutylammonium bromide) in a 1:1 to 2:1 mass ratio . This dual-catalyst approach synergistically enhances nucleophilic substitution and epoxide ring closure. In Step 1 , linoleic acid reacts with a 3–7-fold molar excess of epichlorohydrin at 30–90°C for 20–40 hours, achieving near-complete conversion to the chlorohydrin intermediate. Step 2 involves alkaline hydrolysis with sodium hydroxide (25–50 wt%) at 30–70°C for 4–5 hours, yielding this compound after neutralization and distillation .

Key Advantages:

-

Low Epoxy Equivalent : The composite catalyst reduces epoxy equivalents to 346–359 g/eq, enhancing reactivity in downstream applications .

-

Reduced Side Reactions : Operating below 90°C minimizes epichlorohydrin self-polymerization, a common issue in single-catalyst systems .

Quaternary Ammonium Halide–Mediated Processes

The US3053855A patent describes an alternative method employing quaternary ammonium halides (e.g., tetrabutylammonium chloride) as phase-transfer catalysts . Here, linoleic acid is first converted to its alkali metal salt, which reacts with a 10–20 molar excess of epichlorohydrin under reflux. Water removal via azeotropic distillation drives the reaction toward glycidyl ester formation, with yields exceeding 90% .

Limitations:

-

High Temperature Requirements : Prolonged reflux at 100–110°C risks thermal degradation of the glycidyl ester .

-

Lower Epoxide Reactivity : Epoxy equivalents range from 350–371 g/eq, marginally higher than composite-catalyzed products .

Reaction Parameters and Optimization Strategies

Temperature and Time Dependencies

Data from CN117777060B illustrate that reaction temperature critically influences yield and epoxy equivalent (Table 1). For instance, Example 1 (50°C, 30 hours) achieved a 96.7% yield with an epoxy equivalent of 346.1 g/eq, whereas Comparative Example 1 (110°C, 30 hours) yielded 95.1% with a higher epoxy equivalent of 369.2 g/eq . Elevated temperatures accelerate epichlorohydrin hydrolysis, generating diols that compete with esterification.

Table 1: Effect of Reaction Temperature on this compound Synthesis (CN117777060B)

| Example | Temp (°C) | Time (h) | Yield (%) | Epoxy Equivalent (g/eq) |

|---|---|---|---|---|

| 1 | 50 | 30 | 96.7 | 346.1 |

| 2 | 90 | 20 | 96.3 | 349.4 |

| Comp 1 | 110 | 30 | 95.1 | 369.2 |

Catalyst Composition and Loading

The mass ratio of tertiary amine to quaternary ammonium salt profoundly affects reaction kinetics. A 1:1 ratio (Example 1) outperformed systems using only tertiary amine (Comparative Example 2: 94.8% yield, 366.7 g/eq) or quaternary salt (Comparative Example 3: 94.6% yield, 371.4 g/eq) . Optimal catalyst loading was 0.1–1% of the total reactant mass, balancing cost and efficiency.

Comparative Analysis of Catalytic Systems

Table 2: Performance of Single vs. Composite Catalysts (CN117777060B)

| Catalyst System | Yield (%) | Epoxy Equivalent (g/eq) |

|---|---|---|

| Tertiary Amine Only | 94.8 | 366.7 |

| Quaternary Salt Only | 94.6 | 371.4 |

| Composite (1:1 Ratio) | 96.7 | 346.1 |

The composite catalyst’s superiority stems from its ability to stabilize transition states during both chlorohydrin formation and epoxide ring closure. Tertiary amines facilitate proton abstraction, while quaternary salts enhance interfacial contact between linoleic acid and epichlorohydrin .

Post-Reaction Processing and Purification

Post-synthesis steps include:

-

Solid-Liquid Separation : Removing insoluble salts via filtration.

-

Neutralization : Treating the brine phase with sodium dihydrogen phosphate (10 wt%) to pH 6–7 .

-

Distillation : Recovering excess epichlorohydrin under reduced pressure (40–60°C, 10–20 kPa) .

Comparative Example 6 demonstrated that shortening the alkaline hydrolysis step to 1 hour at 70°C increased the epoxy equivalent to 366.1 g/eq, underscoring the need for controlled reaction times .

Industrial Applications and Performance Benefits

This compound’s low epoxy equivalent (346–359 g/eq) enables its use as a reactive diluent in high-solids epoxy coatings, reducing VOC emissions . In composite materials, it improves fracture toughness by 20–30% compared to conventional diluents like glycidyl neodecanoate . Additionally, its hydrophobic linoleate chain reduces moisture uptake by 15–20% in cured resins, enhancing durability in humid environments .

Chemical Reactions Analysis

Types of Reactions: Linoleic acid glycidyl ester undergoes various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed by lipases in the gastrointestinal tract, releasing glycidol and linoleic acid.

Substitution: The glycidyl group can participate in nucleophilic substitution reactions, where the epoxide ring is opened by nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Catalyzed by lipases or acidic/basic conditions.

Oxidation: Typically occurs under ambient conditions with exposure to air and light.

Substitution: Requires nucleophiles such as amines or thiols under mild conditions.

Major Products:

Hydrolysis: Glycidol and linoleic acid.

Oxidation: Peroxides and other oxidative degradation products.

Substitution: Various substituted glycidyl derivatives depending on the nucleophile used.

Scientific Research Applications

Food Industry Applications

Glycidyl linoleate is primarily found in refined edible oils and is often a byproduct of the processing of fats and oils. Its applications in the food industry include:

- Emulsifiers : GL serves as an emulsifying agent, helping to stabilize mixtures of oil and water in food products.

- Flavoring Agents : It can also be used to enhance flavors in processed foods due to its unique chemical structure.

1.1. Detection and Analysis

Recent studies have developed analytical methods for the detection of glycidyl esters, including GL, in vegetable oils. A liquid chromatography-mass spectrometry (LC-MS) method was established to quantify GL levels with a limit of detection (LOD) at 60 ng/g, indicating its presence in various oil samples . This method allows for the monitoring of GL concentrations in food products to ensure safety and compliance with regulations.

| Analyte | Formula | LOD (ng/g) | Sample Mean (ng/g) |

|---|---|---|---|

| This compound | C21H36O3 | 60 | 658 (canola oil) |

Health Implications

The health implications of this compound have been a subject of extensive research due to its potential genotoxicity and carcinogenic properties.

2.1. Genotoxicity Studies

Several studies have assessed the genotoxic potential of this compound. In vitro tests, including the Ames test and chromosomal aberration tests, indicated that GL may induce genetic mutations under certain conditions . The findings suggest that while GL itself shows some genotoxic responses, it is less potent than its precursor, glycidol.

2.2. Toxicokinetics

Research into the toxicokinetics of this compound has shown that it is rapidly hydrolyzed in the gastrointestinal tract, leading to the formation of free glycidol . This process raises concerns about potential adverse health effects due to glycidol's classification as a possible human carcinogen.

Regulatory Considerations

Due to the potential health risks associated with this compound and its metabolites, regulatory bodies have established guidelines for acceptable levels in food products. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has conducted assessments that highlight the importance of monitoring dietary intake of glycidyl esters .

4.1. Dietary Intervention Studies

In controlled dietary intervention studies, monitoring urinary biomarkers has been suggested as an effective method for assessing exposure to this compound and its metabolites . Such studies help establish correlations between dietary intake and biological effects, providing insights into the compound's impact on human health.

4.2. Long-term Exposure Assessments

Long-term exposure assessments have indicated that high levels of glycidyl esters can lead to significant health risks, particularly in populations consuming fried foods frequently . These findings underline the need for ongoing surveillance and risk management strategies in food production.

Mechanism of Action

The primary mechanism of action of linoleic acid glycidyl ester involves its hydrolysis to glycidol in the gastrointestinal tract. Glycidol, an epoxide, can react with nucleophilic sites in biological molecules, leading to potential toxic effects. The molecular targets include DNA and proteins, where glycidol can form adducts, potentially leading to mutagenic and carcinogenic outcomes .

Comparison with Similar Compounds

Comparison with Similar Glycidyl Esters

Glycidyl linoleate is part of a broader family of glycidyl esters, which vary based on the fatty acid chain length and saturation. Key structural analogs include:

- Glycidyl oleate (C18:1-GE): Derived from oleic acid (monounsaturated).

- Glycidyl palmitate (C16:0-GE) : Derived from palmitic acid (saturated).

- Glycidyl stearate (C18:0-GE) : Derived from stearic acid (saturated).

- Glycidyl linolenate (C18:3-GE): Derived from linolenic acid (polyunsaturated).

Table 1: Physicochemical and Analytical Properties

*Co-elution with this compound may occur under certain chromatographic conditions.

Formation in Food Matrices

Glycidyl esters form during the deodorization of vegetable oils and thermal processing of foods. Their abundance correlates with the fatty acid composition of the source oil or fat:

- Rapeseed Oil: Glycidyl oleate (62–72%) > this compound (21–27%) > glycidyl linolenate (7–11%). Palmitate and stearate are typically undetectable .

- Cookies and Cupcakes: Glycidyl oleate dominates (64–77%), followed by this compound (21–25%) and linolenate (7–8%) .

- Meat Patties: Glycidyl oleate is predominant (44–80%), with this compound contributing ≤10% .

Table 2: Relative Abundance in Heated Rapeseed Oil (Percentage of Total GEs)

| Temperature (°C) | Glycidyl Oleate | This compound | Glycidyl Linolenate |

|---|---|---|---|

| Unheated | 62.1 | 26.7 | 11.2 |

| 170 | 72.1 | 21.0 | 6.9 |

| 210 | 67.7 | 24.7 | 7.5 |

| 250 | 68.1 | 25.2 | 6.8 |

Thermal Stability and Analytical Detection

This compound is less thermally stable than saturated analogs like glycidyl palmitate or stearate. Under oxidative conditions, its decomposition kinetics align with the instability of polyunsaturated fatty acids . Analytical methods such as LC-MS and SFC-HRMS are used for quantification, with detection limits as low as 2 ng/mL . This compound often co-elutes with linolenate, requiring advanced mass spectrometry for differentiation .

Toxicity and Regulatory Status

- This compound: Non-genotoxic in Ames tests and micronucleus assays, but hydrolyzes to glycidol, a genotoxic carcinogen .

Commercial Availability and Purity

Suppliers like Fujifilm Wako and Toronto Research Chemicals provide glycidyl esters as analytical standards. This compound is typically sold at lower purity (85–90%) compared to oleate or stearate (98%) due to synthesis challenges .

Biological Activity

Glycidyl Linoleate (GL) is a glycidyl ester derived from linoleic acid, a polyunsaturated fatty acid prevalent in various vegetable oils. This compound is notable for its biological activities, particularly its potential genotoxic effects and interactions with biological molecules. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and implications for health.

Genotoxicity and Mutagenicity

This compound has been studied for its genotoxic properties. Research indicates that it can induce chromosome aberrations and micronuclei formation in mammalian cells, suggesting a potential risk for mutagenicity. A study demonstrated that GL exhibited mutagenicity in bacterial strains TA100 and TA1535, both in the presence and absence of metabolic activation, indicating its ability to interact with DNA directly or through metabolic products .

Anti-cancer Properties

In vitro studies have examined the anti-cancer properties of this compound. Some findings suggest that it may possess anti-proliferative effects against certain cancer cell lines. The mechanism appears to involve the disruption of cellular processes associated with cancer proliferation, although further research is needed to elucidate specific pathways involved.

The biological activity of this compound is primarily attributed to its hydrolysis product, glycidol. Glycidol can react with DNA bases, leading to the formation of glycidol-DNA adducts, which are potential biomarkers for exposure and genotoxicity . Additionally, GL's epoxide group allows it to participate in various chemical reactions that may influence cellular signaling pathways.

Study on Genotoxic Effects

A detailed study assessed the genotoxic effects of this compound on human cell lines. The results indicated significant increases in DNA damage markers after exposure to GL, supporting its classification as a potential genotoxic agent. The study highlighted the importance of understanding the implications of GL exposure in food products refined at high temperatures .

Antioxidant Properties

Interestingly, while GL has been associated with genotoxicity, some studies also hint at antioxidant properties when combined with other compounds. For instance, when mixed with tocopherols (vitamin E compounds), it exhibited enhanced antioxidant activity, suggesting that its effects might be context-dependent .

Summary Table of Biological Activities

| Activity | Effect | Mechanism |

|---|---|---|

| Genotoxicity | Induces DNA damage | Forms glycidol-DNA adducts |

| Mutagenicity | Positive in bacterial assays | Interacts with DNA directly |

| Anti-cancer | Anti-proliferative effects observed | Disruption of cancer cell proliferation processes |

| Antioxidant Potential | Enhanced when combined with tocopherols | Scavenging free radicals |

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting and quantifying glycidyl linoleate in complex food matrices?

this compound (C18:2-GE) can be detected and quantified using liquid chromatography–mass spectrometry (LC–MS) with calibration curves derived from standard solutions. For lipid extraction from biological materials, the Bligh and Dyer method (chloroform-methanol-water system) is highly efficient and reproducible, enabling isolation of lipids in ~10 minutes . Gas chromatography with flame ionization detection (GC-FID) is also used to analyze fatty acid profiles, which inform glycidyl ester formation potential (e.g., linoleic acid abundance in rapeseed oil) .

Q. How do temperature and fatty acid composition influence this compound formation during food processing?

Heating temperature and fatty acid substrate availability are critical. In cookies and cupcakes, this compound forms at 170–210°C but degrades at 250°C, correlating with linoleic acid content in the oil used (e.g., 27.8% in rapeseed oil) . Meat patties heated at extreme temperatures (500–600°C) in muffle furnaces show this compound formation, though its abundance is lower than glycidyl oleate due to oleic acid's dominance in meat lipids .

Advanced Research Questions

Q. What experimental variables should be prioritized when studying this compound formation kinetics in model systems?

Key variables include:

- Heating method : Oven vs. muffle furnace (the latter enables higher temperatures but may introduce oxidative artifacts) .

- Substrate purity : Use standards ≥90% purity (e.g., this compound) to minimize interference .

- Replication : Follow guidelines for analytical replicates (e.g., Table 5 in ) to ensure reproducibility .

- Atmosphere : Nitrogen vs. oxygen (linoleate derivatives decompose faster under oxygen, affecting GE stability) .

Q. How should researchers address contradictory data on this compound formation across different food matrices?

Contradictions, such as higher this compound levels in chicken patties at 500°C vs. 600°C , require:

- Mechanistic modeling : Apply kinetic equations (e.g., activation energy, pre-exponential factors) derived from thermal decomposition studies of methyl linoleate .

- Matrix-specific analysis : Account for lipid-protein interactions in meat vs. lipid-carbohydrate interactions in baked goods, which alter GE formation pathways .

- Statistical validation : Use principal component analysis (PCA) to isolate variables (e.g., fatty acid composition, heating time) driving discrepancies .

Q. What methodologies integrate toxicological data into risk assessment frameworks for this compound?

Genotoxicity studies (Ames test, micronucleus assays) indicate this compound itself is non-genotoxic, but its hydrolysis product, glycidol, is mutagenic . To assess risk:

- Dose-response modeling : Quantify glycidol release rates under physiological conditions.

- In vitro digestion models : Simulate GE hydrolysis in the gastrointestinal tract.

- Comparative analysis : Cross-reference with IARC evaluations of structurally similar compounds (e.g., glycidyl methacrylate, Group 2A) .

Q. How can kinetic models improve predictive accuracy for this compound formation in industrial food processing?

Kinetic parameters (activation energy, reaction order) derived from thermogravimetric analysis of methyl linoleate under controlled atmospheres can be extrapolated to GE formation. For example:

- Time-temperature profiles : Optimize heating protocols to minimize GE formation (e.g., shorter durations at lower temperatures).

- Fatty acid-specific rates : Prioritize substrates with lower GE formation potential (e.g., reduce linoleic acid content in oils).

Properties

IUPAC Name |

oxiran-2-ylmethyl (9Z,12Z)-octadeca-9,12-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(22)24-19-20-18-23-20/h6-7,9-10,20H,2-5,8,11-19H2,1H3/b7-6-,10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOGTZDQTPQYKEN-HZJYTTRNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30635228 | |

| Record name | (Oxiran-2-yl)methyl (9Z,12Z)-octadeca-9,12-dienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24305-63-3 | |

| Record name | Glycidyl linoleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24305-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Oxiran-2-yl)methyl (9Z,12Z)-octadeca-9,12-dienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.